molecular formula C12H17Cl2N B14809955 (4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride

(4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride

Cat. No.: B14809955
M. Wt: 246.17 g/mol
InChI Key: BNYOLRJTVHDDDJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which combines a chlorophenyl group with a cyclopentyl group, linked through a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide as a base in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl (4-fluorophenyl)methanamine hydrochloride
  • (4-Chlorophenyl)(phenyl)methanamine
  • (4-Chlorophenyl)methanamine

Uniqueness

(4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride stands out due to its unique combination of a chlorophenyl group and a cyclopentyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

(4-chlorophenyl)-cyclopentylmethanamine;hydrochloride

InChI

InChI=1S/C12H16ClN.ClH/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9;/h5-9,12H,1-4,14H2;1H

InChI Key

BNYOLRJTVHDDDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

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